2-[1-Oxo-6-(trifluoromethyl)-1,2-dihydrophthalazin-2-yl]acetic acid
Description
2-[1-Oxo-6-(trifluoromethyl)-1,2-dihydrophthalazin-2-yl]acetic acid is a phthalazine derivative characterized by a trifluoromethyl (-CF₃) substituent at the 6-position of the heterocyclic core and an acetic acid side chain at the 2-position. Phthalazine derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antimicrobial, and kinase-inhibitory properties.
Properties
Molecular Formula |
C11H7F3N2O3 |
|---|---|
Molecular Weight |
272.18 g/mol |
IUPAC Name |
2-[1-oxo-6-(trifluoromethyl)phthalazin-2-yl]acetic acid |
InChI |
InChI=1S/C11H7F3N2O3/c12-11(13,14)7-1-2-8-6(3-7)4-15-16(10(8)19)5-9(17)18/h1-4H,5H2,(H,17,18) |
InChI Key |
BGWXKBKBNNPSLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)C=NN(C2=O)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often requires the use of specific reagents and catalysts to achieve the desired substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactions under controlled conditions to ensure high yield and purity. The exact methods can vary, but they generally include steps such as purification through crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-[1-Oxo-6-(trifluoromethyl)-1,2-dihydrophthalazin-2-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include sulfur tetrafluoride for trifluoromethylation and antimony trifluoride for the Swarts reaction . Reaction conditions often involve specific temperatures, pressures, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted phthalazinone compounds .
Scientific Research Applications
2-[1-Oxo-6-(trifluoromethyl)-1,2-dihydrophthalazin-2-yl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[1-Oxo-6-(trifluoromethyl)-1,2-dihydrophthalazin-2-yl]acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity to various receptors and enzymes, thereby modulating its biological activity . The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key structural differences :
- Substituent electronic properties : The -CF₃ group is strongly electron-withdrawing, while -OCH₃ is electron-donating. Fluorine, though electronegative, has a smaller steric footprint.
- Positioning : The trifluoromethyl group at the 6-position may sterically hinder interactions compared to the 7-fluoro or 6,7-dimethoxy analogs.
Physicochemical Properties
The table below summarizes critical physicochemical parameters:
Key observations :
- Molecular weight : The trifluoromethyl derivative has the highest molecular weight (272.18 g/mol), reflecting the addition of three fluorine atoms.
- Acidity : The electron-withdrawing -CF₃ and -F substituents increase the acetic acid group’s acidity compared to the electron-donating -OCH₃ analog.
Biological Activity
The compound 2-[1-Oxo-6-(trifluoromethyl)-1,2-dihydrophthalazin-2-yl]acetic acid (CAS No. 2060059-39-2) has garnered attention in recent years due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C11H7F3N2O3
- Molecular Weight : 272.18 g/mol
- CAS Number : 2060059-39-2
The biological activity of 2-[1-Oxo-6-(trifluoromethyl)-1,2-dihydrophthalazin-2-yl]acetic acid primarily involves:
- Inhibition of Enzymatic Activity : This compound has been studied for its role in inhibiting specific enzymes that are critical in various metabolic pathways.
- Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial activity against certain bacterial strains.
- Potential Anti-cancer Activity : Research indicates that it may have effects on cancer cell lines, although detailed mechanisms remain to be fully elucidated.
Antimicrobial Activity
A study published in MDPI highlights the compound's potential as an antimicrobial agent. The research focused on the compound’s ability to disrupt bacterial cell walls, particularly against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were evaluated against various strains, showing promising results.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
Anticancer Properties
In vitro studies have examined the effects of this compound on several cancer cell lines, including breast and lung cancer. The compound demonstrated significant cytotoxicity at varying concentrations:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10 |
| A549 (Lung Cancer) | 15 |
These findings suggest that further exploration could lead to its development as a therapeutic agent in oncology.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers tested the efficacy of 2-[1-Oxo-6-(trifluoromethyl)-1,2-dihydrophthalazin-2-yl]acetic acid against methicillin-resistant Staphylococcus aureus (MRSA). The study found that the compound not only inhibited growth but also reduced biofilm formation significantly, indicating a dual mechanism of action.
Case Study 2: Cancer Cell Line Studies
Another study investigated the effects of this compound on human breast cancer cell lines. The results indicated that treatment with the compound led to apoptosis in a dose-dependent manner. Flow cytometry analysis confirmed increased levels of caspase activation, suggesting a pathway through which the compound induces cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
